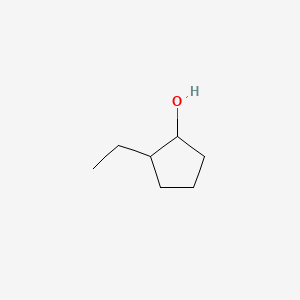
Cyclopentanol, 2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylcyclopentan-1-ol is an organic compound with the molecular formula C7H14O It is a cyclic alcohol, specifically a cyclopentanol derivative, where an ethyl group is attached to the second carbon of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the addition of a Grignard reagent, such as ethylmagnesium bromide, to cyclopentanone. The reaction proceeds as follows:
- Formation of the Grignard reagent by reacting ethyl bromide with magnesium in anhydrous ether.
- Addition of the Grignard reagent to cyclopentanone, resulting in the formation of 2-ethylcyclopentan-1-ol after hydrolysis.
Industrial Production Methods: Industrial production of 2-ethylcyclopentan-1-ol typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylcyclopentanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-ethylcyclopentane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products Formed:
Oxidation: 2-Ethylcyclopentanone.
Reduction: 2-Ethylcyclopentane.
Substitution: Various substituted cyclopentane derivatives depending on the reagents used.
Scientific Research Applications
2-Ethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-ethylcyclopentan-1-ol involves its interaction with specific molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical pathways, affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Cyclopentanol: A similar compound with a hydroxyl group attached to the cyclopentane ring but without the ethyl substitution.
2-Methylcyclopentan-1-ol: Another derivative with a methyl group instead of an ethyl group.
Cyclohexanol: A six-membered ring analog with similar chemical properties.
Uniqueness: 2-Ethylcyclopentan-1-ol is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s boiling point, solubility, and interaction with other molecules, making it distinct from its analogs.
Biological Activity
Cyclopentanol, 2-ethyl- (C7H14O) is a cyclic alcohol with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article explores its biological properties, relevant case studies, and research findings.
- Molecular Formula: C7H14O
- Molecular Weight: 114.19 g/mol
- CAS Registry Number: 96-41-3
- IUPAC Name: 2-Ethylcyclopentanol
Biological Activities
Cyclopentanol, 2-ethyl-, has been studied for various biological activities:
- Antimicrobial Activity : Research indicates that cyclopentanol derivatives exhibit significant antimicrobial properties. For instance, compounds with cyclopentanol structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antioxidant Properties : Cyclopentanol derivatives are noted for their antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a role .
- Neuroprotective Effects : Some studies suggest that cyclopentanol compounds may provide neuroprotective benefits by reducing neuronal cell death and promoting survival in neurodegenerative conditions .
Table 1: Summary of Biological Activities of Cyclopentanol, 2-Ethyl-
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of cyclopentanol derivatives demonstrated that these compounds could inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) was determined for several strains, revealing that derivatives of cyclopentanol possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Case Study: Neuroprotection in Cellular Models
In vitro studies have shown that cyclopentanol, 2-ethyl-, can protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by decreased levels of reactive oxygen species (ROS) and increased cell viability in treated cultures compared to controls .
Properties
CAS No. |
58577-70-1 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-ethylcyclopentan-1-ol |
InChI |
InChI=1S/C7H14O/c1-2-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3 |
InChI Key |
MNTAIMBGDYAZCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















